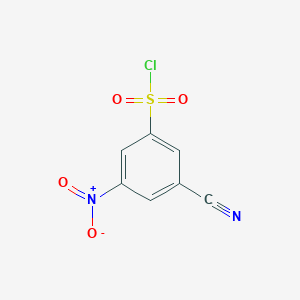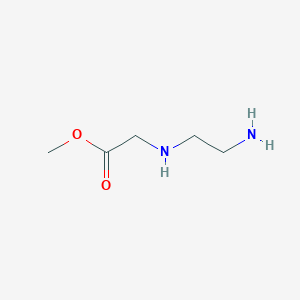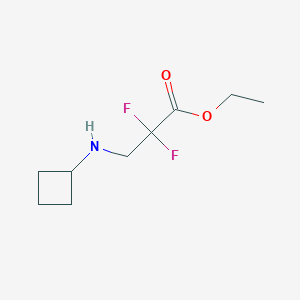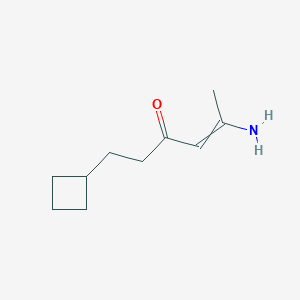
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a methyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, optical brighteners, and conducting polymers.
作用機序
The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound are used in the synthesis of rivaroxaban, an anticoagulant that inhibits Factor Xa, a key enzyme in the coagulation cascade .
類似化合物との比較
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Similar in structure but lacks the methyl group.
5-Methyl-2-thiophenecarboxylic acid: Similar but lacks the chlorine atom.
2-Thiophenecarboxylic acid: Lacks both the chlorine and methyl groups.
Uniqueness
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H5ClO2S |
|---|---|
分子量 |
176.62 g/mol |
IUPAC名 |
4-chloro-5-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
InChIキー |
QMWGBBDFKNSQIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)







![2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol](/img/structure/B8657095.png)
![2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride](/img/structure/B8657100.png)


![2-Ethyl-4-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B8657134.png)
